Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-

Asymmetric synthesis Chiral pool Antimalarial natural products

(2R)-2-Methyl-1-[(4-methylphenyl)sulfonyl]aziridine (CAS 177971-32-3), also referred to as (R)-2-methyl-1-tosylaziridine, is a chiral, N-sulfonyl-activated aziridine derived from the chiral pool amino acid D-alanine. This enantiopure heterocycle serves as a versatile C2-chiral building block in asymmetric synthesis, enabling the construction of complex nitrogen-containing scaffolds with retention of stereochemical integrity.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 177971-32-3
Cat. No. B3048645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
CAS177971-32-3
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC1CN1S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m1/s1
InChIKeyDRZLZRGBQZRSJI-BFHBGLAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2R)-2-Methyl-1-[(4-methylphenyl)sulfonyl]aziridine CAS 177971-32-3 – Chiral Aziridine Building Block


(2R)-2-Methyl-1-[(4-methylphenyl)sulfonyl]aziridine (CAS 177971-32-3), also referred to as (R)-2-methyl-1-tosylaziridine, is a chiral, N-sulfonyl-activated aziridine derived from the chiral pool amino acid D-alanine [1]. This enantiopure heterocycle serves as a versatile C2-chiral building block in asymmetric synthesis, enabling the construction of complex nitrogen-containing scaffolds with retention of stereochemical integrity . Its strained three-membered ring and electron-withdrawing tosyl group facilitate regio- and stereospecific nucleophilic ring-opening reactions, making it a valuable intermediate for medicinal chemistry and polymer science.

Why Racemic or (S)-Enantiomer Cannot Replace (R)-2-Methyl-1-tosylaziridine 177971-32-3


Substituting (2R)-2-methyl-1-tosylaziridine with its racemic mixture (CAS 25856-77-3) or (S)-enantiomer (CAS 119461-40-4) directly compromises stereochemical fidelity in downstream chiral syntheses. Nucleophilic ring-opening of N-tosylaziridines proceeds predominantly via an SN2 mechanism, which inverts configuration at the C2 stereocenter [1]. When constructing enantiopure pharmaceutical targets such as (ent)-korupensamine D or homochiral MDMA, the absolute configuration of the starting aziridine dictates the final product's stereochemistry; use of the wrong enantiomer yields the undesired antipode, potentially altering or abolishing biological activity [2]. Racemic material further necessitates costly chiral separation and leads to 50% waste of the unwanted isomer.

Quantitative Differentiation Evidence for (R)-2-Methyl-1-tosylaziridine 177971-32-3 vs. Comparators


Stereochemical Fidelity: (R)-Configured Building Block Enables Enantiopure Natural Product Synthesis

The (R)-enantiomer is specifically required to access (ent)-korupensamine D, an atropisomeric naphthyltetrahydroisoquinoline alkaloid with antimalarial activity . The (S)-enantiomer would produce the enantiomeric korupensamine D, which may exhibit significantly different or reduced potency. In a validated synthetic application, (R)-2-methyl-1-tosylaziridine derived from D-alanine was employed as the key chiral intermediate to prepare homochiral R-MDMA hydrochloride with an enantiopurity exceeding 99.5% ee, as determined by enantioselective HPLC with fluorescence detection [1]. The complete configurational integrity was preserved through the ring-opening and subsequent deprotection steps, demonstrating that the chiral aziridine reliably transfers its stereochemical information to the final target.

Asymmetric synthesis Chiral pool Antimalarial natural products

Regioselectivity in Nucleophilic Ring-Opening: 2-Methyl vs. 2-Phenyl-N-tosylaziridine

Under cationic gold(I) catalysis, 2-methyl-N-tosylaziridine exhibits a regioselectivity of up to 10:1 in ring-opening reactions with indoles, whereas the 2-phenyl analogue reacts with complete regioselectivity at the benzylic position [1]. This intermediate regioselectivity of the 2-methyl derivative provides a tunable parameter for synthetic chemists seeking to access both regioisomeric tryptamine derivatives, unlike the 2-phenyl variant which is locked to a single regioisomer. The regiochemical outcome is attributed to the electronic and steric influence of the methyl substituent at C2, which balances SN2-type attack at the less substituted carbon against competing pathways.

Regioselective ring-opening Gold catalysis Indole functionalization

Solvent-Controlled Single vs. Double Ring-Opening: Chemoselectivity Advantage

N-Tosylaziridines derived from chiral amino acids undergo solvent-mediated chemoselective ring-opening with benzylamine: in acetonitrile, a single ring-opening yields secondary diamines (2), while in methanol, two aziridine molecules are consumed to give tertiary triamines (3) [1]. This solvent-switchable reactivity allows divergent access to C2-symmetric and unsymmetric diamine/triamine ligand libraries from the same chiral aziridine precursor. The (R)-configured aziridine derived from D-alanine introduces chirality at the C2 position, enabling the preparation of homochiral ligands for asymmetric catalysis.

Chemoselective ring-opening Asymmetric ligand synthesis Solvent control

Organocatalytic Polymerization: Defined Telechelic Polyaziridine Synthesis

2-Methyl-N-tosyl aziridine undergoes N-heterocyclic carbene (NHC)-organocatalyzed ring-opening polymerization (OROP) at 50 °C in THF, producing polyaziridines with excellent control over molar mass, narrow dispersity (Đ ≤ 1.20), and high chain-end fidelity [1]. This controlled polymerization enables the synthesis of α-hydroxy-ω-amino telechelic polymers and block copolymers. While this study employed racemic monomer, the availability of enantiopure (R)-2-methyl-1-tosylaziridine (CAS 177971-32-3) opens access to isotactic, chiral polyaziridines with potentially distinct thermal, mechanical, and chiral recognition properties compared to atactic polymers derived from racemic feedstocks.

Ring-opening polymerization Telechelic polymers Organocatalysis

When to Procure (R)-2-Methyl-1-tosylaziridine 177971-32-3: Application Scenarios


Enantioselective Synthesis of Chiral Amines and Amino Alcohols

Researchers constructing homochiral 1,2-diamines, β-amino ethers, or γ-amino alcohols via SN2 ring-opening should procure the (R)-enantiomer when the target requires (R)-configuration at the amine-bearing carbon. The compound delivers complete stereochemical transfer, as demonstrated in the synthesis of R-MDMA (>99.5% ee) [1]. The racemic or (S)-enantiomer cannot substitute without compromising enantiopurity or requiring additional resolution steps.

Antimalarial Natural Product Total Synthesis

Total synthesis programs targeting (ent)-korupensamine D, an atropisomeric antimalarial alkaloid, require (R)-2-methyl-1-tosylaziridine as a chiral building block to establish the correct absolute configuration . Procurement of the (S)-enantiomer would lead to the enantiomeric natural product, potentially lacking the desired bioactivity.

Chiral Ligand Library Construction for Asymmetric Catalysis

Medicinal and organometallic chemistry groups building libraries of C2-symmetric or unsymmetric vicinal diamine/triamine ligands should select this (R)-configured aziridine to introduce chirality. The solvent-switchable chemoselectivity (single vs. double ring-opening) allows divergent synthesis of multiple ligand classes from a single purchased precursor [2], streamlining procurement and inventory management.

Synthesis of Isotactic Chiral Polyaziridines

Polymer chemistry laboratories pursuing chiral, isotactic polysulfonamides via NHC-organocatalyzed ring-opening polymerization should source the enantiopure (R)-monomer. While racemic monomer yields atactic polymers, the (R)-enantiomer enables stereoregular polymer chains with potential for chiral recognition, enantioselective separations, or asymmetric catalytic supports [3].

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